molecular formula C11H22ClNO2 B2362614 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride CAS No. 1172415-72-3

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride

Cat. No.: B2362614
CAS No.: 1172415-72-3
M. Wt: 235.75
InChI Key: CTOCUBIANLEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 It is a derivative of amino acids and is often used in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The general reaction can be represented as follows:

Amino acid+MethanolTrimethylchlorosilaneAmino acid methyl ester hydrochloride\text{Amino acid} + \text{Methanol} \xrightarrow{\text{Trimethylchlorosilane}} \text{Amino acid methyl ester hydrochloride} Amino acid+MethanolTrimethylchlorosilane​Amino acid methyl ester hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: This compound can be used in studies involving amino acid metabolism and protein synthesis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobutyric acid methyl ester hydrochloride
  • 3-Aminopropionic acid methyl ester hydrochloride
  • Cyclohexylalanine methyl ester hydrochloride

Uniqueness

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial or electronic interactions are required. Compared to similar compounds, it may offer enhanced stability, reactivity, or selectivity in certain reactions.

Properties

IUPAC Name

methyl 3-amino-4-cyclohexylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCUBIANLEPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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